Ethyl(pyrimidin-2-ylmethyl)amine
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Overview
Description
Ethyl(pyrimidin-2-ylmethyl)amine is a heterocyclic compound that features a pyrimidine ring attached to an ethylamine group. Pyrimidine derivatives are known for their diverse biological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl(pyrimidin-2-ylmethyl)amine typically involves the reaction of pyrimidine derivatives with ethylamine. One common method includes the nucleophilic substitution of a halogenated pyrimidine with ethylamine under mild conditions . The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with the addition of a base like sodium hydroxide to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of palladium-catalyzed cross-coupling reactions can be employed to produce this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: Ethyl(pyrimidin-2-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products: The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyrimidine compounds .
Scientific Research Applications
Ethyl(pyrimidin-2-ylmethyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Ethyl(pyrimidin-2-ylmethyl)amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The pyrimidine ring can interact with nucleic acids, proteins, and other biomolecules, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
2-Aminopyrimidine derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.
N-(pyridin-2-yl)amides: These compounds also contain a pyridine or pyrimidine ring and are known for their medicinal properties.
Uniqueness: Ethyl(pyrimidin-2-ylmethyl)amine is unique due to the presence of the ethylamine group, which can enhance its solubility and reactivity compared to other pyrimidine derivatives. This structural feature may also contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C7H11N3 |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
N-(pyrimidin-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C7H11N3/c1-2-8-6-7-9-4-3-5-10-7/h3-5,8H,2,6H2,1H3 |
InChI Key |
WWFWARHHUARWSI-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=NC=CC=N1 |
Origin of Product |
United States |
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